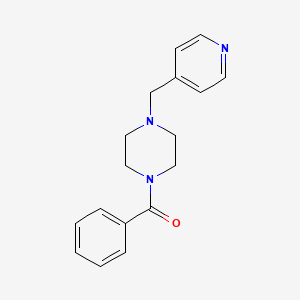
1-benzoyl-4-(4-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(4-pyridinylmethyl)piperazine, also known as BzPIP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of various immune cells.
Biochemical and physiological effects:
1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different systems. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzoyl-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, 1-benzoyl-4-(4-pyridinylmethyl)piperazine also has some limitations, including its potential toxicity and its limited stability in certain solvents. Therefore, it is important to optimize the experimental conditions when using 1-benzoyl-4-(4-pyridinylmethyl)piperazine in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-4-(4-pyridinylmethyl)piperazine. In neuroscience, future studies could focus on the effects of 1-benzoyl-4-(4-pyridinylmethyl)piperazine on other neurotransmitters and signaling pathways, as well as its potential therapeutic applications in other psychiatric disorders. In cancer research, future studies could focus on the development of 1-benzoyl-4-(4-pyridinylmethyl)piperazine derivatives with improved efficacy and reduced toxicity. In immunology, future studies could focus on the role of 1-benzoyl-4-(4-pyridinylmethyl)piperazine in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 1-benzoyl-4-(4-pyridinylmethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-benzoyl-4-(4-pyridinylmethyl)piperazine could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 1-benzoyl-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-(4-pyridinylmethyl)piperazine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a strong acid. The yield of 1-benzoyl-4-(4-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
phenyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKDAUCCSMJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


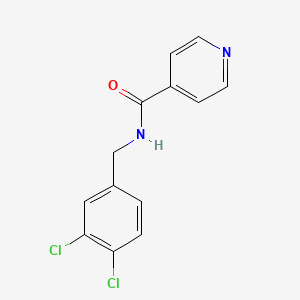
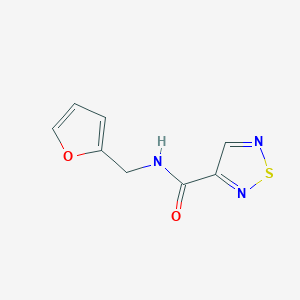
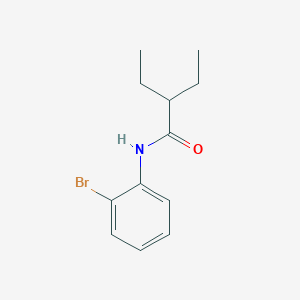
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)

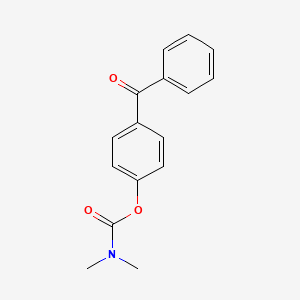
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![4,5-dimethyl-2-{[(4-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5728555.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)